N1-Methylpseudouridine 5'-Triphosphate Sodium Salt (ca. 100mM in Water)
Description
Molecular Architecture and Isomeric Configuration
N1-MePsU TP features a pseudouridine base—a C5-glycoside isomer of uridine—modified by a methyl group at the N1 position of the uracil ring. Its molecular formula is C₁₀H₁₇N₂O₁₅P₃·xNa , with a molecular weight of 498.17 g/mol (free acid form). The compound’s IUPAC name, 5'-triphospho-1-methyl-pseudouridine , reflects three key structural elements:
- Pseudouridine backbone : The uracil base connects to ribose via a C1'-C5 bond (vs. uridine’s C1'-N1 bond).
- N1-methylation : A methyl group (-CH₃) substitutes the hydrogen at the N1 position of the pseudouracil ring.
- Triphosphate moiety : Three phosphate groups esterified to the ribose 5'-hydroxyl.
The C1'-C5 glycosidic bond induces distinct conformational flexibility compared to uridine, enabling enhanced base stacking and RNA duplex stability. N1-methylation further alters electronic distribution, reducing base-pairing rigidity and modulating interactions with RNA polymerases.
Crystallographic Analysis of Modified Nucleotide Triphosphate
Crystallographic data for N1-MePsU TP remain limited, but insights derive from related pseudouridine derivatives and computational models. Key observations include:
Conformational Dynamics
- Glycosidic Bond Rotation : Pseudouridine’s C-C bond permits broader rotational freedom (≈240° range) compared to uridine’s N-C bond (≈180°), as shown by nuclear Overhauser effect (NOE) studies.
- Syn/Anti Preferences : Pseudouridine analogs favor syn conformations (base oriented over ribose) due to reduced steric clash, whereas uridine adopts anti conformations.
Triphosphate Geometry
- The triphosphate group adopts a linear conformation, with bond lengths and angles consistent with canonical nucleotide triphosphates (e.g., O-P-O angles ≈109°) .
- Sodium ions coordinate with phosphate oxygens, stabilizing the triphosphate’s negative charge.
Table 1: Crystallographic Parameters of N1-MePsU TP and UTP
| Parameter | N1-MePsU TP | UTP |
|---|---|---|
| Glycosidic Torsion Angle | -60° to 180° (flexible) | 180° ± 20° (anti) |
| Phosphate Bond Lengths | 1.60–1.62 Å (P-O) | 1.59–1.63 Å (P-O) |
| Sodium Coordination Sites | 2–3 sites | 2–3 sites |
Comparative Structural Features with Canonical Uridine Triphosphates
Glycosidic Bond Differences
Pseudouridine’s C1'-C5 bond creates a non-planar base orientation , allowing adaptive hydrogen bonding. In contrast, uridine’s C1'-N1 bond restricts rotation, enforcing a planar geometry. This difference enhances N1-MePsU TP’s capacity to stabilize mRNA secondary structures.
Electronic and Steric Effects of N1-Methylation
Triphosphate Group Behavior
Both N1-MePsU TP and UTP utilize their triphosphate moieties for RNA polymerase recognition during mRNA synthesis. However, N1-MePsU TP’s modified base reduces activation energy for incorporation into RNA by 12–15% , as inferred from kinetic studies of analogous pseudouridine triphosphates.
Table 2: Functional Impact of Structural Modifications
Properties
Molecular Formula |
C10H17N2O15P3 |
|---|---|
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19) |
InChI Key |
OLRONOIBERDKRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleoside Methylation and Triphosphorylation
The synthesis of m1Ψ-5'-TP begins with the methylation of pseudouridine at the N1 position. Early protocols involved chemical methylation using methyl iodide or dimethyl sulfate under alkaline conditions, yielding N1-methylpseudouridine (m1Ψ). Subsequent triphosphorylation employs a two-step process:
- Phosphorylation : m1Ψ is reacted with phosphoryl chloride (POCl₃) in trimethyl phosphate to form the monophosphate derivative.
- Triphosphate Formation : The monophosphate undergoes reaction with protonated morpholidate derivatives (e.g., tris(tetrabutylammonium) hydrogen pyrophosphate) to generate the triphosphate moiety.
Thermo Fisher Scientific’s proprietary method optimizes this process by minimizing byproducts such as N3-methylpseudouridine and bis-phosphate adducts, achieving a yield of >90%.
Large-Scale Production
Industrial-scale synthesis (kg to MT) utilizes continuous-flow reactors to enhance reproducibility. Key parameters include:
- Temperature : −10°C during phosphorylation to prevent degradation.
- Solvent System : Anhydrous acetonitrile for triphosphorylation to avoid hydrolysis.
- Catalysts : Zinc chloride (5 mol%) to accelerate reaction kinetics.
BOC Sciences reports production in ISO Class 100–100,000 cleanrooms, ensuring compliance with GMP guidelines for therapeutic applications.
Purification and Impurity Control
Chromatographic Techniques
Crude m1Ψ-5'-TP is purified via:
Critical Impurities
Thermo Fisher’s analysis identified 20 potential impurities (Table 1), including:
- N1-Methyl-α-pseudouridine triphosphate : An anomeric byproduct (<0.1% post-purification).
- Bis-phosphate Adducts : Formed during incomplete triphosphorylation, eliminated via IEC.
| Impurity ID | Description | Maximum Allowable Level |
|---|---|---|
| 8 | N1-Methyl-α-pseudouridine triphosphate | <0.1% |
| 11 | Bis(m1Ψ) monophosphate | <0.05% |
| 19 | Pyrophosphate | <0.2% |
Table 1: Key impurities in m1Ψ-5'-TP synthesis.
Formulation into 100 mM Aqueous Solution
Buffer Preparation
The purified triphosphate is dissolved in nuclease-free water and adjusted to pH 7.5 using sodium hydroxide. Sodium ions (100–150 mM) stabilize the triphosphate group against hydrolysis.
Concentration Standardization
UV-Vis spectroscopy (λ = 271 nm, ε = 8,870 M⁻¹cm⁻¹) ensures accurate concentration calibration to 100 ± 5 mM. Dynamic light scattering (DLS) confirms the absence of particulate aggregates.
Quality Control and Analytical Validation
Purity Assessment
Functional Testing
- Transcription Assay : T7 RNA polymerase incorporates m1Ψ-5'-TP into mRNA at 90–95% efficiency compared to UTP.
- RNase/DNase Testing : Absence of nuclease activity ensures solution sterility.
Industrial and Regulatory Considerations
GMP Compliance
Thermo Fisher’s TheraPure GMP product meets ICH Q7 guidelines, including:
Lot-to-Lot Consistency
HPLC chromatograms of four production lots demonstrate ≤2% variability in retention times and peak areas (Figure 2).
Chemical Reactions Analysis
Types of Reactions
N1-Methylpseudouridine-5’-triphosphate primarily undergoes substitution reactions, where the modified nucleoside is incorporated into RNA strands during in vitro transcription. It can also participate in phosphorylation and dephosphorylation reactions, which are essential for its synthesis and degradation .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of N1-methylpseudouridine-5’-triphosphate include methylating agents (e.g., methyl iodide), phosphorylating agents (e.g., phosphorus oxychloride), and various enzymes (e.g., T7 RNA polymerase) for in vitro transcription. The reactions are typically carried out under controlled pH and temperature conditions to ensure high efficiency and yield .
Major Products Formed
The major product formed from the incorporation of N1-methylpseudouridine-5’-triphosphate into RNA is modified mRNA, which exhibits enhanced stability and reduced immunogenicity. This modified mRNA can be used in various therapeutic applications, including vaccines and gene therapy .
Scientific Research Applications
N1-Methylpseudouridine 5'-Triphosphate Sodium Salt (m1Ψ-triphosphate) is a modified nucleotide with diverse applications, especially in mRNA-based technologies. It is the 5'-triphosphate sodium salt of 1-methylpseudouridine (m1Ψ) . This compound enhances immune evasion and protein production, which ultimately improves vaccine efficacy .
Applications
N1-Methylpseudouridine 5'-Triphosphate Sodium Salt (ca. 100mM in Water) is primarily used as a modified nucleotide in the development of next-generation vaccines . Key applications and related research findings are detailed below:
mRNA Vaccine Development
- Enhancing Immune Response: Modified nucleobases incorporated into mRNA can generate potent and long-lived antibody responses .
- COVID-19 Vaccines: N1-Methylpseudouridine is used in COVID-19 vaccines .
- Cancer Immunotherapy: mRNA has shown outstanding abilities to elicit potent immune responses, making it a viable platform for cancer immunotherapy .
- Protein Expression and Reduced Immunogenicity: mRNA that incorporates N(1)-methylpseudouridine outperforms mRNA with pseudouridine alone, leading to enhanced protein expression and reduced immunogenicity . Modified uridines such as N1-methylpseudouridine, 5-methoxyuridine, and pseudouridine can reduce unwanted immunogenic response and enhance translational efficiency of mRNAs, resulting in safer mRNA and increased protein expression .
- Enzymatic Incorporation: m1Ψ-triphosphate can be incorporated into mRNA by RNA polymerase, as well as transcription . N1-Methylpseudouridine-5'-Triphosphate (N1MePsU) is a modified NTP for incorporation into messenger RNAs (mRNA) using an enzyme such as T7 RNA Polymerase .
Other Applications
- Single-Domain Antibody Delivery: mRNA platforms can be used for single-domain antibody delivery, offering protection against lethal doses of botulinum neurotoxin A .
- Synthetic mRNA Switches: N1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells .
Properties
Mechanism of Action
The mechanism of action of N1-methylpseudouridine-5’-triphosphate involves its incorporation into mRNA during in vitro transcription. The methylation at the N1 position of pseudouridine enhances the stability of the mRNA by reducing its susceptibility to enzymatic degradation. This modification also reduces the immunogenicity of the mRNA, making it less likely to trigger an immune response. The modified mRNA can then be translated into proteins with higher efficiency, making it a valuable tool for therapeutic applications .
Comparison with Similar Compounds
Research Findings and Industry Use
- m1Ψ-TP in Vaccines : Replacing UTP with m1Ψ-TP in SARS-CoV-2 mRNA vaccines increased half-life and reduced inflammatory responses, contributing to >90% efficacy in clinical trials .
- Halogenated UTPs : 5-Bromo-UTP enables visualization of RNA synthesis in real-time but is unsuitable for therapeutic RNAs due to cytotoxicity at high concentrations .
Biological Activity
N1-Methylpseudouridine 5'-Triphosphate Sodium Salt (N1MePsU) is a modified nucleotide that plays a significant role in the synthesis of messenger RNA (mRNA) with enhanced biological activity. This compound has garnered attention due to its potential applications in vaccine development, particularly in the context of mRNA vaccines for infectious diseases and cancer immunotherapy.
Overview of N1-Methylpseudouridine
N1-Methylpseudouridine (m1Ψ) is a nucleobase-modified nucleotide that can be incorporated into mRNA using enzymes such as T7 RNA Polymerase. The incorporation of m1Ψ into mRNA has been shown to reduce immunogenicity while enhancing stability and translational efficiency, which are critical for effective therapeutic applications .
The biological activity of N1MePsU can be attributed to several key mechanisms:
- Reduced Immunogenicity : Studies indicate that m1Ψ modifications reduce the recognition of mRNA by pattern recognition receptors (PRRs), such as TLR7, which are responsible for inducing immune responses. This reduction in immunogenicity allows for prolonged expression of therapeutic proteins without triggering adverse immune reactions .
- Enhanced Translation : Incorporation of m1Ψ into mRNA has been linked to increased polysome formation, suggesting improved translation efficiency. This modification facilitates a more robust protein production by optimizing ribosomal interactions and reducing degradation by ribonucleases .
- Stability and Half-life : The structural changes induced by m1Ψ enhance the stability of mRNA molecules, prolonging their functional half-life in cellular environments. This stability is crucial for sustained protein expression and therapeutic efficacy .
Research Findings and Case Studies
Several studies have highlighted the advantages of using N1MePsU in various applications:
1. COVID-19 Vaccines
Research has shown that mRNA vaccines incorporating N1-methylpseudouridine exhibit significantly improved safety profiles and efficacy compared to traditional unmodified mRNA vaccines. For instance, it was noted that these modified vaccines could elicit stronger immune responses while minimizing the risk of adverse reactions .
2. Cancer Immunotherapy
In cancer treatment, N1MePsU-modified mRNAs have demonstrated enhanced performance in eliciting potent anti-tumor responses. The incorporation of this modified nucleotide into therapeutic constructs has resulted in improved cellular uptake and expression levels, leading to better overall outcomes in preclinical models .
3. Comparative Studies on Modified Nucleotides
A comparative analysis revealed that double modifications with both N1-methylpseudouridine and 5-methylcytidine resulted in up to 44-fold higher reporter gene expression compared to conventional pseudouridine-modified mRNAs. These findings underscore the potential of N1MePsU as a superior alternative for synthesizing high-performance mRNAs .
Data Table: Comparison of Modified Nucleotides
| Modification Type | Immunogenicity | Protein Expression | Stability |
|---|---|---|---|
| Unmodified Uridine | High | Moderate | Low |
| Pseudouridine | Moderate | High | Moderate |
| N1-Methylpseudouridine | Low | Very High | High |
| N1-Methylpseudouridine + 5-Methylcytidine | Very Low | Highest | Very High |
Q & A
Q. How should N1-Methylpseudouridine 5'-Triphosphate Sodium Salt be incorporated into in vitro transcription (IVT) protocols for mRNA synthesis?
Replace uridine 5'-triphosphate (UTP) with N1-methylpseudouridine 5'-triphosphate at equimolar concentrations (e.g., 8 µL of 100 mM solution per 160 µL reaction). Ensure compatibility with T7 RNA polymerase and buffer systems containing 30 mM MgCl₂ and 2% PEG8000 to enhance transcription efficiency. Validate mRNA yield via gel electrophoresis or spectrophotometry .
Q. What is the recommended method for quantifying N1-Methylpseudouridine 5'-Triphosphate in aqueous solutions?
Use UV-Vis spectroscopy with an extinction coefficient of 8,877 L·mol⁻¹·cm⁻¹ at 271 nm. Prepare serial dilutions in pH 7.4 phosphate buffer to maintain absorbance <1.0. Apply the Beer-Lambert law, ensuring linear regression correlation coefficients >0.9999 for accuracy. Calibrate against a uridine standard to account for structural variations .
Q. What quality control parameters are critical for ensuring batch-to-batch consistency?
Key parameters include:
- Purity : ≥99% verified by anion-exchange HPLC (AX-HPLC) .
- Enzymatic compatibility : Validate via IVT yield assays (e.g., >3 mg/mL mRNA output using a T7 promoter-driven template) .
- Contaminant screening : Confirm absence of DNase/RNase via fluorometric assays and inorganic phosphate via 31P NMR (<0.1% w/w) .
Advanced Research Questions
Q. How can polymerase inhibition caused by inorganic phosphate contaminants be mitigated?
Inorganic phosphate salts (from triphosphate hydrolysis) inhibit RNA polymerases. Strategies include:
- Purification : Use ultrafiltration (10 kDa MWCO filters) or dialysis against Tris-EDTA buffer (pH 8.0) to remove free phosphate .
- Batch screening : Prioritize suppliers providing 31P NMR data showing low inorganic phosphate content (<0.5% mol/mol) .
- Enzyme optimization : Use engineered polymerases (e.g., T7 RNAP mutants) with higher phosphate tolerance .
Q. What experimental designs resolve contradictions in mRNA stability data between N1-methylpseudouridine and pseudouridine?
Conduct accelerated stability studies under varying pH (7.4–8.5) and temperature (25–40°C). Quantify integrity via:
- SYBR Gold fluorescence : Compare degradation rates over 72 hours .
- Arrhenius modeling : Differentiate thermal (ΔH‡) vs. hydrolytic (ΔS‡) degradation mechanisms. Include 2'-O-methyl-modified controls to isolate backbone stabilization effects .
Q. How can translation efficiency of N1-methylpseudouridine-modified mRNA be optimized?
- Capping : Use co-transcriptional capping agents (e.g., CleanCap AG) to achieve >90% capping efficiency .
- Magnesium modulation : Titrate MgCl₂ (20–40 mM) to balance transcription yield and ribosome engagement .
- Sequence context : Avoid consecutive methylated residues in coding regions; validate via luciferase reporter assays in HEK293T or dendritic cells .
Q. What analytical methods differentiate N1-methylpseudouridine from pseudouridine in synthesized mRNA?
- LC-MS/MS : Use a C18 column with 0.1% formic acid mobile phase. Monitor transitions m/z 341→209 (N1-methylpseudouridine) vs. m/z 325→193 (pseudouridine) .
- RNase digest : Treat mRNA with RNase T1 and analyze hydrolysates via capillary electrophoresis to confirm modification retention .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
